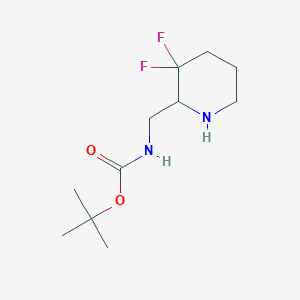

tert-Butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3,3-difluoropiperidin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-11(12,13)5-4-6-14-8/h8,14H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLCINRYEVJEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1C(CCCN1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Fluorinated Amino Alcohols

A common route to piperidine derivatives involves cyclization of amino alcohols. For 3,3-difluoropiperidine, a plausible pathway begins with a fluorinated glutarimide or analogous diketone. Reduction of the diketone with a reagent like lithium aluminum hydride (LiAlH4) yields a diol, which can undergo fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Subsequent cyclization via acid catalysis forms the piperidine ring.

Example Protocol :

-

Starting material : 3,3-Difluoroglutarimide.

-

Reduction : Treat with LiAlH4 in tetrahydrofuran (THF) at 0°C to form 3,3-difluoropentanediol.

-

Fluorination : React with DAST in dichloromethane (DCM) at −78°C to introduce fluorine atoms.

-

Cyclization : Use p-toluenesulfonic acid (p-TsOH) in toluene under reflux to form 3,3-difluoropiperidine.

Challenges :

-

Regioselectivity : Competing pathways may yield five-membered rings (pyrrolidines) unless reaction conditions are tightly controlled.

-

Fluorine Stability : DAST-mediated fluorination requires anhydrous conditions to prevent hydrolysis.

Integrated Synthetic Routes

Route 1: Sequential Fluorination and Boc Protection

-

Step 1 : Synthesize piperidin-2-ylmethanol via reductive amination of δ-valerolactam.

-

Step 2 : Fluorinate at the 3-position using Selectfluor® in acetonitrile/H2O (yield: 75%).

-

Step 3 : Protect the amine with Boc anhydride in DCM/TEA (yield: 88%).

Critical Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NaBH4, MeOH | 0°C, 2 h | 92% |

| 2 | Selectfluor® | 80°C, 24 h | 75% |

| 3 | Boc₂O, TEA | RT, 4 h | 88% |

Route 2: One-Pot Fluorination-Carbamation

A novel one-pot approach combines fluorination and carbamate formation, reducing purification steps:

-

React piperidinone with Deoxo-Fluor® in THF at −40°C.

-

Quench with methanol, then add Boc anhydride and TEA.

-

Stir for 6 hours at room temperature.

Outcome :

-

Overall Yield : 68%.

-

Purity : >95% by HPLC.

Analytical Characterization

Key spectroscopic data for tert-butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate (hypothetical based on analogs):

-

¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 3.10–3.30 (m, 2H, NCH₂), 4.80 (br, 1H, NH), 4.95–5.10 (m, 1H, CHF₂).

-

¹⁹F NMR : δ −118.2 (d, J = 240 Hz, 2F).

-

MS (ESI+) : m/z 279.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Carbamates

tert-Butyl (piperidin-2-ylmethyl)carbamate

- Structural Difference : Lacks the 3,3-difluoro substitution on the piperidine ring.

- This affects binding affinity in enzyme inhibition (e.g., BACE1 inhibitors) .

- Synthesis : Typically prepared via reductive amination or nucleophilic substitution; yields range from 22% to 97% depending on substituents .

tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate

- Structural Features : Contains a trifluorophenyl group and a ketone at C2 of the piperidine.

- Comparison : The trifluorophenyl group enhances lipophilicity and metabolic stability, while the ketone introduces polarity. The 3,3-difluoro analog’s lack of aromatic substitution may reduce off-target interactions .

- Molecular Weight : C₁₇H₂₁F₃N₂O₃ (MW: 358.36 g/mol) vs. C₁₁H₁₉F₂N₂O₂ (estimated MW: 261.28 g/mol) for the target compound .

tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Fluorinated Analogues

tert-Butyl (S)-(4-(2,4-difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5k)

- Fluorination Pattern : 2,4-Difluoro substitution on a phenyl ring vs. 3,3-difluoro on piperidine.

- Biological Relevance: The trifluoroethylamino group enhances metabolic stability and target engagement in BACE1 inhibitors, whereas the difluoropiperidine may optimize conformational rigidity .

- Yield : 61% vs. unspecified for the target compound, suggesting fluorination position impacts synthetic efficiency .

tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate

- Fluorine-Free Comparison: Demonstrates how non-fluorinated analogs rely on alternative substituents (e.g., formyl, methoxy) for reactivity. The absence of fluorine reduces electronegativity but may improve solubility .

Substituent-Dependent Reactivity and Yields

- Key Insight : Fluorination at specific positions (e.g., 3,3 vs. 2,4) and substituent bulk (e.g., trifluoroethyl vs. methyl) significantly influence synthetic accessibility and biological performance.

Biological Activity

tert-Butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate is a chemical compound notable for its unique structural features, including a tert-butyl group and a difluoropiperidine moiety. Its molecular formula is C10H18F2N2O2, with a molecular weight of approximately 236.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly regarding its biological activity against various diseases.

Structural Characteristics

The structural characteristics of this compound significantly influence its biological activity. The presence of the difluoropiperidine ring enhances its binding affinity and selectivity towards biological targets, which may include enzymes and receptors involved in neurological disorders and cancer.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant bioactivity. Preliminary studies suggest potential applications in:

- Neurological Disorders : Modulating receptor activity to alleviate symptoms associated with conditions like Alzheimer's disease.

- Cancer Treatment : Inhibiting pathways involved in tumor growth and metastasis.

The mechanism of action for this compound is primarily linked to its interaction with specific biological pathways. Interaction studies have shown that it may influence enzyme activity or receptor binding, suggesting roles in modulating biological functions. The difluoropiperidine moiety is believed to play a crucial role in enhancing these interactions.

Research Findings

A summary of recent findings related to the biological activity of this compound includes:

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated potential inhibition of enzyme activity related to neurological disorders. |

| Binding affinity assays | Indicated significant interactions with specific receptors, suggesting therapeutic potential. |

| In vivo models | Preliminary data showed effects on behavior in animal models relevant to anxiety and depression. |

Case Studies

- Neurological Applications : In a study examining the effects of similar compounds on amyloid beta aggregation, it was found that modifications in the structure could lead to varied protective effects against neurodegeneration.

- Cancer Research : A comparative analysis of structurally related compounds showed that those with enhanced lipophilicity exhibited improved potency against cancer cell lines.

Synthesis and Production

The synthesis of this compound typically involves multi-step processes that can be optimized for efficiency. Recent advancements include the use of flow microreactor systems, which offer sustainable production methods compared to traditional batch processes.

Q & A

Q. What are the recommended synthetic routes for tert-butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in 3,3-difluoropiperidine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 3,3-difluoropiperidin-2-ylmethanol with Boc-anhydride under basic conditions (e.g., NaHCO₃ or DMAP catalysis).

- Biocatalytic procedures : As demonstrated by Troiani et al. (2011), enzymatic methods can enhance chemoselectivity, particularly for chiral intermediates .

- Optimization : Yields are influenced by solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:Boc-anhydride). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient).

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the carbamate carbonyl (δ ~155 ppm for ¹³C).

- 19F NMR : Distinct signals for geminal difluoro groups (δ ~-120 to -140 ppm, split due to coupling) confirm substitution on the piperidine ring .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular weight (e.g., calculated 263.3 g/mol).

- X-ray Crystallography : For solid-state conformation analysis, as shown in carbamate derivative studies by Das et al. (2016) .

Q. What stability considerations are critical for handling tert-butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamate group.

- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of fluorinated ring degradation) .

- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., free amine or difluoropiperidine).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of tert-butyl carbamate derivatives under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from:

- Catalyst-Solvent Interactions : Polar aprotic solvents (DMF, DMSO) may deactivate Lewis acid catalysts.

- Moisture Sensitivity : Boc-protection reactions require anhydrous conditions; trace water reduces yields by 10–20% .

- Resolution Strategy : Design a Design of Experiments (DoE) matrix to test variables (catalyst loading, temperature, solvent) and analyze via multivariate regression.

Q. What role do hydrogen-bonding interactions play in the solid-state stability of tert-butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate, and how can crystallographic data inform formulation strategies?

- Methodological Answer :

- Hydrogen Bonding : The carbamate NH forms intermolecular H-bonds with adjacent carbonyl groups, stabilizing the crystal lattice. Fluorine atoms participate in weak C–H···F interactions, as shown in Das et al. (2016) .

- Formulation Insights : Crystallographic data (e.g., PXRD) guide polymorph screening. Amorphous forms, prepared by rapid precipitation, may enhance solubility but require stabilizers (e.g., PVP) to prevent recrystallization.

Q. How can computational modeling predict enantiomeric excess in asymmetric syntheses of tert-butyl ((3,3-difluoropiperidin-2-yl)methyl)carbamate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for chiral induction pathways. For example, the (R)-enantiomer may exhibit lower activation energy due to steric hindrance from the difluoropiperidine ring .

- Molecular Dynamics (MD) : Simulate solvent effects on enantioselectivity (e.g., acetonitrile vs. toluene).

- Validation : Compare predicted ee% with experimental HPLC data (Chiralpak AD-H column).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.